PF-05175157

説明

PF-05175157 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

IUPAC Name |

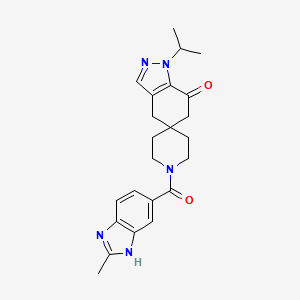

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXSFOJPYSYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-47-0 |

Source

|

| Record name | PF-05175157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05175157 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05175157 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-05175157: A Technical Guide to a Potent Inhibitor of De Novo Lipogenesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-05175157, a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). It details the compound's mechanism of action, pharmacological properties, relevant experimental protocols, and clinical findings, serving as a critical resource for professionals engaged in metabolic disease research and drug discovery.

Introduction: Targeting De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates.[1][2][3] Under conditions of energy surplus, cytosolic citrate is converted through a series of enzymatic reactions into fatty acids.[2][3] While essential for various physiological processes, aberrant DNL upregulation is strongly associated with pathologies such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and certain cancers.[2][3][4]

A critical rate-limiting step in this pathway is catalyzed by Acetyl-CoA Carboxylase (ACC), which carboxylates acetyl-CoA to form malonyl-CoA.[2][5][6] Two main isoforms exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the mitochondrial outer membrane and is more prevalent in oxidative tissues such as skeletal muscle and the heart.[6] By inhibiting both ACC1 and ACC2, PF-05175157 serves as a powerful tool to probe the function of DNL and as a potential therapeutic agent.[6]

Mechanism of Action

PF-05175157 is a reversible, allosteric inhibitor that targets the carboxyltransferase domain of both ACC1 and ACC2.[6] Its primary mechanism involves reducing the production of malonyl-CoA. This has two major downstream consequences:

-

Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the essential building block for fatty acid synthase (FASN) to produce palmitate, the first endogenous lipid in the DNL pathway.[1][2][3] By depleting the malonyl-CoA pool, PF-05175157 effectively halts the synthesis of new fatty acids.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, PF-05175157 disinhibits CPT1, thereby promoting the oxidation of fatty acids.[6]

This dual action of simultaneously blocking fatty acid synthesis and promoting fatty acid oxidation makes ACC inhibition an attractive strategy for treating metabolic disorders characterized by excess lipid accumulation.[6]

Pharmacological Data

The following tables summarize the key quantitative data for PF-05175157 from preclinical studies.

Table 1: In Vitro ACC Inhibitory Potency

| Target Enzyme | Species | IC₅₀ (nM) | Reference |

|---|---|---|---|

| ACC1 | Human | 27.0 ± 2.7 | [7] |

| ACC2 | Human | 33.0 ± 4.1 | [7] |

| ACC1 | Rat | 23.5 ± 1.1 | [7] |

| ACC2 | Rat | 50.4 ± 2.6 | [7] |

| ACC1 | Human | 98 |

| ACC2 | Human | 45 | |

Table 2: In Vitro Cell-Based Activity

| Assay | Cell Type | Potency (EC₅₀) | Effect | Reference |

|---|---|---|---|---|

| Malonyl-CoA Formation | Rat Hepatocytes | 30 nM | Concentration-dependent inhibition | [7][8] |

| [¹⁴C]acetate Incorporation | Not Specified | 326 nM | Up to 82% inhibition of incorporation into lipids | [7] |

| Growth Inhibition | T47D Breast Cancer Cells | 0.95 µg/mL | Time and dose-dependent inhibition | [5] |

| Growth Inhibition | BT549 Breast Cancer Cells | 76 µg/mL | Time and dose-dependent inhibition |[5] |

Table 3: In Vivo Efficacy in Rats

| Parameter | Tissue | Effect | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Malonyl-CoA Reduction | Quadriceps | 76% reduction at nadir | 870 nM (unbound plasma conc.) | [7][8] |

| Malonyl-CoA Reduction | Liver | 89% reduction at nadir | 540 nM (unbound plasma conc.) | [7][8] |

| Hepatic DNL | Liver | Concentration-dependent inhibition | Not specified |[7] |

Table 4: Pharmacokinetic Parameters

| Species | Dose | Bioavailability (%) | Clearance | Reference |

|---|---|---|---|---|

| Rat | 1 mg/kg (IV) | - | Low | [8] |

| Rat | 3 mg/kg (PO) | 40% | Low microsomal clearance | [8] |

| Rat | 50 mg/kg (PO) | 106% (suggests saturation of clearance) | Low microsomal clearance | [8] |

| Dog | 1 mg/kg (IV) | - | Low | [8] |

| Dog | 3 mg/kg (PO) | 54% | Low microsomal clearance | [8] |

| Monkey | 1 mg/kg (IV) | - | Low |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize ACC inhibitors like PF-05175157.

In Vitro ACC Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the activity of purified ACC enzyme by 50% (IC₅₀).

Principle: The assay measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA using [¹⁴C]bicarbonate as a tracer. The resulting radiolabeled malonyl-CoA is captured and quantified by scintillation counting.

Methodology:

-

Enzyme Preparation: Use purified recombinant human ACC1 or ACC2.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, acetyl-CoA, and DTT.

-

Inhibitor Preparation: Prepare serial dilutions of PF-05175157 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Assay Procedure:

-

Add the reaction buffer, enzyme, and varying concentrations of PF-05175157 (or DMSO vehicle) to a 96-well plate.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding a solution of [¹⁴C]bicarbonate.

-

Incubate for 20-30 minutes at 37°C.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

-

Quantification:

-

Transfer the reaction mixture to a filter plate that binds the acid-stable product (malonyl-CoA).

-

Wash the filter plate to remove unincorporated [¹⁴C]bicarbonate.

-

Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition against the log-concentration of PF-05175157 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based De Novo Lipogenesis Assay

This protocol measures the effect of PF-05175157 on DNL in intact cells, typically primary hepatocytes or cell lines like HepG2.

Principle: Cells are incubated with a radiolabeled lipid precursor, such as [¹⁴C]acetate, in the presence of the inhibitor. The amount of radioactivity incorporated into the total lipid pool reflects the rate of DNL.

Methodology:

-

Cell Culture: Plate hepatocytes or HepG2 cells in collagen-coated plates and allow them to adhere.

-

Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of PF-05175157 or DMSO vehicle.[8]

-

Labeling: After a short pre-incubation with the inhibitor, add [¹⁴C]acetate to the media.

-

Incubation: Incubate the cells for 2-5 hours at 37°C to allow for acetate incorporation into newly synthesized lipids.[8]

-

Termination and Lysis: Terminate the experiment by washing the cells with ice-cold PBS.[8] Lyse the cells using a suitable buffer.

-

Lipid Extraction:

-

Transfer the cell lysate to a glass tube.

-

Perform a Folch extraction using a chloroform:methanol mixture to separate the lipid phase from the aqueous phase.

-

Collect the lower organic (lipid) phase.

-

-

Quantification:

-

Evaporate the solvent from the lipid extract.

-

Resuspend the lipid residue in scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the EC₅₀ value by plotting the percentage of DNL inhibition against inhibitor concentration.

In Vivo Measurement of De Novo Lipogenesis (²H₂O Method)

This protocol is a gold-standard method for quantifying the rate of DNL in live animals or humans.[1][9][10][11]

Principle: Deuterated water (²H₂O, or heavy water) is administered to enrich the total body water pool. The deuterium atoms are incorporated into newly synthesized fatty acids via NADPH and acetyl-CoA. The fractional contribution of DNL to a lipid pool (e.g., plasma triglycerides) is determined by measuring the deuterium enrichment in the fatty acids using mass spectrometry.

Methodology:

-

Animal Acclimation: House animals (e.g., rats) under controlled conditions.

-

²H₂O Administration: Provide an initial intraperitoneal (IP) bolus of 99.9% ²H₂O to rapidly achieve a target body water enrichment (e.g., 3-5%). Maintain this enrichment by providing drinking water containing a specific percentage of ²H₂O (e.g., 5%).[1][6]

-

Drug Treatment: Administer PF-05175157 or a vehicle control orally at the desired dose and frequency.

-

Sample Collection: At the end of the study period, collect blood samples (for plasma lipids) and tissue samples (e.g., liver, adipose).

-

Lipid Extraction and Preparation:

-

Isolate the lipid fraction of interest (e.g., triglycerides from VLDL particles in plasma).

-

Hydrolyze the triglycerides to release free fatty acids.

-

Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) to make them volatile for gas chromatography.

-

-

Mass Spectrometry Analysis:

-

Calculation of Fractional DNL: Calculate the percentage of newly synthesized fatty acids in the pool by comparing the enrichment of the fatty acids to the enrichment of the body water pool, using established precursor-product relationships.

Clinical Studies and Translational Relevance

PF-05175157 has been evaluated in human clinical trials for several indications, providing valuable insights into the role of DNL in human physiology and disease.

-

Metabolic Disease: In a Phase I study, PF-05175157 was shown to reduce DNL and increase whole-body fatty acid utilization in humans.[4] However, subsequent Phase II trials for type 2 diabetes were terminated.[8]

-

Acne Vulgaris: Increased sebum production is a key factor in acne, and studies have shown that the majority of sebum lipids are derived from DNL in sebocytes. Oral administration of PF-05175157 (200 mg twice daily) to healthy volunteers reduced baseline sebum production by approximately 49% after two weeks.

-

Safety and Tolerability: A significant finding from clinical trials was a dose-dependent and reversible reduction in platelet counts (thrombocytopenia).[4][6] This adverse effect was not observed in preclinical rodent studies and was later attributed to the essential role of DNL in the maturation of bone marrow megakaryocytes, the precursor cells for platelets.[4] This finding highlighted a key difference in lipid metabolism between humans and rodents.

The challenge of extra-hepatic activity, particularly the effect on platelets, led to the discontinuation of PF-05175157 for systemic indications.[2][4] This spurred the development of next-generation, liver-targeted ACC inhibitors, such as PF-05221304, designed to maximize therapeutic effects in the liver while minimizing systemic exposure and associated side effects.[4][12][13]

Conclusion

PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2. It effectively reduces malonyl-CoA levels, leading to a robust suppression of de novo lipogenesis and an increase in fatty acid oxidation. Its utility has been demonstrated extensively in preclinical models, providing a powerful chemical probe to study the roles of DNL in various biological contexts.

While its systemic use in humans was limited by on-target effects on platelet production, the clinical development of PF-05175157 has been instrumental. It confirmed the therapeutic potential of ACC inhibition for metabolic diseases and provided a critical lesson in translational science, emphasizing the importance of tissue-specific drug targeting. The knowledge gained from PF-05175157 continues to guide the design and development of safer and more effective inhibitors of lipogenesis for a range of human diseases.

References

- 1. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - Li - Annals of Translational Medicine [atm.amegroups.org]

- 2. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]

- 3. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase (ACC) Inhibitors Through Liver Targeting. | Semantic Scholar [semanticscholar.org]

The Role of PF-05175157 in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05175157 is a potent, small-molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, PF-05175157 effectively blocks the initial, rate-limiting step of de novo lipogenesis (DNL) and modulates fatty acid oxidation. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical findings, and key experimental protocols associated with PF-05175157. The document is intended to serve as a resource for researchers and professionals in the fields of metabolic disease, oncology, and drug development.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in the synthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is abundant in oxidative tissues such as skeletal muscle and the heart.

Malonyl-CoA serves as a crucial signaling molecule and a substrate for fatty acid synthase (FASN) in the DNL pathway. Additionally, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC, PF-05175157 reduces the production of malonyl-CoA, leading to a dual effect: the suppression of fatty acid synthesis and the promotion of fatty acid oxidation.

PF-05175157 was developed to explore the therapeutic potential of systemic ACC inhibition in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2] While showing promise in preclinical models and early clinical studies in reducing DNL, its development was halted for certain indications due to a key safety finding related to thrombocytopenia in humans.[2][3] This guide delves into the scientific data surrounding PF-05175157, offering valuable insights into the role of ACC in human physiology and the challenges of systemic metabolic pathway inhibition.

Mechanism of Action

PF-05175157 is a reversible, potent inhibitor of both ACC1 and ACC2.[4] Its mechanism of action is centered on the reduction of malonyl-CoA levels in key metabolic tissues.

Signaling Pathway

The inhibition of ACC by PF-05175157 directly impacts the fatty acid metabolism pathway as depicted below.

Quantitative Data

The following tables summarize the key quantitative data for PF-05175157 from in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-05175157

| Target | Species | IC50 (nM) | Reference |

| ACC1 | Human | 27.0 | [5][6] |

| ACC2 | Human | 33.0 | [5][6] |

| ACC1 | Rat | 23.5 | [5][6] |

| ACC2 | Rat | 50.4 | [5][6] |

Table 2: In Vivo Efficacy of PF-05175157 in Rats

| Parameter | Tissue | Effect | Reference |

| Malonyl-CoA Levels | Skeletal Muscle (Quadriceps) | 76% reduction | [5] |

| Malonyl-CoA Levels | Liver | 89% reduction | [5] |

| Oral Bioavailability (3 mg/kg) | - | 40% | [5] |

| Oral Bioavailability (50 mg/kg) | - | 106% (suggests saturation of clearance) | [5] |

Table 3: Clinical Pharmacodynamics of PF-05175157 in Healthy Volunteers

| Dose | Change in Platelet Count from Baseline | Study Duration | Reference |

| 30 mg QD | Dose-dependent decrease | 14 days | [3] |

| 100 mg QD | Dose-dependent decrease | 14 days | [3] |

| 200 mg QD | Dose-dependent decrease | 14 days | [3] |

| 100 mg BID | Dose-dependent decrease | 14 days | [3] |

| 200 mg BID | Reversible decrease | 14 days | [3] |

Note: Specific Cmax, Tmax, and half-life data from human clinical trials are not publicly available.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize ACC inhibitors like PF-05175157.

ACC Enzyme Inhibition Assay (Radiometric)

This assay determines the in vitro potency (IC50) of a compound against ACC1 and ACC2.

-

Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA in the presence of acetyl-CoA, ATP, and the ACC enzyme.

-

Materials:

-

Recombinant human or rat ACC1 and ACC2 enzymes

-

Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

-

Substrates: Acetyl-CoA, ATP

-

Radiolabeled substrate: [¹⁴C]Sodium bicarbonate

-

Test compound (PF-05175157) at various concentrations

-

Scintillation cocktail and vials

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of PF-05175157.

-

In a reaction plate, combine the assay buffer, ACC enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the substrate mixture containing acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding an acid (e.g., HCl) to remove unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.

-

Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

De Novo Lipogenesis (DNL) Assay in Hepatocytes

This cellular assay measures the effect of a compound on the rate of new fatty acid synthesis.

-

Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into newly synthesized lipids within cultured hepatocytes.

-

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line

-

Cell culture medium and supplements

-

Radiolabeled precursor: [¹⁴C]Acetate

-

Test compound (PF-05175157) at various concentrations

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Scintillation counter

-

-

Procedure:

-

Plate hepatocytes and allow them to adhere and recover.

-

Treat the cells with various concentrations of PF-05175157 or vehicle control for a specified pre-incubation period.

-

Add [¹⁴C]acetate to the culture medium and incubate for a defined period to allow for lipid synthesis.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Quantify the radioactivity in the lipid extract using a scintillation counter.

-

Normalize the radioactivity to the protein content of the cell lysate.

-

Calculate the percentage of DNL inhibition at each compound concentration.

-

Measurement of Malonyl-CoA in Tissue Samples

This protocol describes the quantification of malonyl-CoA levels in tissue samples from preclinical studies.

-

Principle: Tissue extracts are prepared and analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and quantify malonyl-CoA.

-

Materials:

-

Frozen tissue samples (e.g., liver, skeletal muscle)

-

Homogenization buffer

-

Internal standard (e.g., [¹³C₃]malonyl-CoA)

-

Protein precipitation agent (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer

-

-

Procedure:

-

Homogenize the frozen tissue sample in a cold buffer containing an internal standard.

-

Precipitate the proteins from the homogenate.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Analyze the supernatant containing the small molecule metabolites by HPLC-MS.

-

Separate malonyl-CoA from other metabolites using a specific HPLC gradient.

-

Detect and quantify malonyl-CoA and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode.

-

Calculate the concentration of malonyl-CoA in the tissue sample based on the ratio of the analyte to the internal standard and a standard curve.

-

Visualizations

The following diagrams illustrate key concepts related to PF-05175157 and its investigation.

Conclusion

PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that has played a significant role in advancing our understanding of the role of de novo lipogenesis in human health and disease. Preclinical studies robustly demonstrated its ability to inhibit ACC and reduce malonyl-CoA levels, leading to decreased fatty acid synthesis and increased fatty acid oxidation. However, the clinical development of PF-05175157 highlighted a critical species-specific difference in the role of DNL in platelet production, with systemic ACC inhibition leading to reversible thrombocytopenia in humans. This key finding led to the discontinuation of its development for certain indications and spurred the development of liver-targeted ACC inhibitors, such as PF-05221304, to mitigate this on-target, off-tissue adverse effect. The story of PF-05175157 serves as a valuable case study for drug development professionals, emphasizing the importance of understanding the systemic effects of targeting fundamental metabolic pathways. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of ACC inhibition.

References

- 1. [PDF] Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells | Semantic Scholar [semanticscholar.org]

- 2. Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

PF-05175157: A Technical Guide for Research in Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05175157 is a potent, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway. By targeting both ACC1 and ACC2 isoforms, PF-05175157 was investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its anticipated effects on improving insulin sensitivity and reducing ectopic lipid accumulation. This document provides a comprehensive technical overview of PF-05175157, summarizing its mechanism of action, preclinical and clinical findings, and key experimental methodologies. While showing promise in modulating lipid metabolism, the clinical development of PF-05175157 for type 2 diabetes was halted due to safety concerns, specifically a dose-dependent and reversible reduction in platelet count in human subjects. This guide is intended to serve as a resource for researchers investigating ACC inhibition and its role in metabolic diseases.

Mechanism of Action

PF-05175157 is a potent inhibitor of both ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in fatty acid synthesis. The inhibition of ACC1, primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, is intended to decrease fatty acid synthesis. The inhibition of ACC2, which is found in the mitochondrial membrane of oxidative tissues such as skeletal muscle and the liver, is expected to increase fatty acid oxidation.[1] The dual inhibition is hypothesized to improve insulin sensitivity and lower blood glucose levels in the context of type 2 diabetes.[1]

The proposed signaling pathway for the metabolic effects of PF-05175157 is illustrated below.

Caption: Signaling pathway of PF-05175157 in metabolic regulation.

Preclinical Data

In Vitro Potency

PF-05175157 demonstrates potent inhibition of both human and rat ACC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Isoform | Species | IC50 (nM) |

| ACC1 | Human | 27.0 |

| ACC2 | Human | 33.0 |

| ACC1 | Rat | 23.5 |

| ACC2 | Rat | 50.4 |

Table 1: In Vitro Potency of PF-05175157. [2][3]

In Vivo Pharmacodynamics and Pharmacokinetics

Studies in lean Sprague Dawley rats demonstrated that oral administration of PF-05175157 resulted in a concentration-dependent reduction of malonyl-CoA in both skeletal muscle and liver.[2][3] At the nadir, malonyl-CoA levels were reduced by 76% in the quadriceps and 89% in the liver.[2][3] This was associated with a dose-dependent decrease in hepatic DNL and the respiratory exchange ratio (RER), indicating a shift towards fatty acid utilization.[1]

Pharmacokinetic studies in rats, dogs, and monkeys showed low plasma clearance following intravenous administration.[3] Oral bioavailability was 40% in rats and 54% in dogs.[3]

| Parameter | Rat | Dog | Monkey |

| IV Administration (1 mg/kg) | |||

| Plasma Clearance | Low | Low | Low |

| Oral Administration (3 mg/kg) | |||

| Bioavailability | 40% | 54% | N/A |

Table 2: Preclinical Pharmacokinetic Parameters of PF-05175157. [3]

Clinical Data

A Phase I, randomized, placebo-controlled, double-blind, multiple-dose study (NCT01396161) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-05175157 in healthy volunteers and patients with type 2 diabetes mellitus.[4] Participants received oral doses of PF-05175157 or placebo once or twice daily for 14 days.[4]

In a Phase I study, a single 600 mg dose of PF-05175157 reduced peak fructose-stimulated fractional DNL by 63.6% relative to placebo.[1] The RER was also significantly lower in the treatment group, suggesting an increase in whole-body fatty acid utilization.[1]

Safety Findings

A significant safety concern emerged during clinical evaluation. Administration of PF-05175157 led to a reversible and dose-dependent reduction in platelet count in healthy human participants.[5] This effect was not observed in preclinical rodent or dog studies.[5] The reduction in platelet count is believed to be due to the inhibition of ACC in the bone marrow, which impairs the maturation of megakaryocytes.[5] This adverse effect led to the termination of clinical trials for PF-05175157 in type 2 diabetes.[1]

| Dose | Change from Baseline in Platelets |

| Placebo | Minimal Change |

| 30 mg QD | Dose-dependent reduction |

| 100 mg QD | Dose-dependent reduction |

| 200 mg QD | Dose-dependent reduction |

| 100 mg BID | Dose-dependent reduction |

| 200 mg BID | Dose-dependent reduction |

Table 3: Effect of PF-05175157 on Platelet Count in Healthy Volunteers after 14 Days. [5]

Experimental Protocols

In Vitro ACC Inhibition Assay (Radiometric)

The in vitro potency of PF-05175157 against ACC isoforms was determined using a radiometric assay.[6]

Caption: Workflow for the in vitro radiometric ACC inhibition assay.

Methodology:

-

Enzyme Preparation: Recombinant human or rat ACC1 and ACC2 are purified.

-

Assay Reaction: The reaction mixture contains the ACC enzyme, varying concentrations of PF-05175157, and a buffer containing ATP, MgCl2, and citrate.

-

Reaction Initiation: The reaction is initiated by the addition of [14C]acetyl-CoA.

-

Incubation: The reaction is incubated at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of an acid.

-

Measurement: The amount of [14C]malonyl-CoA formed is quantified by scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Malonyl-CoA Measurement in Tissue

The levels of malonyl-CoA in skeletal muscle and liver tissue were assessed following oral administration of PF-05175157.[2][3]

Methodology:

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and liver and quadriceps muscle tissues are rapidly excised and freeze-clamped.[2]

-

Homogenization: The frozen tissues are homogenized in a suitable buffer to extract metabolites.

-

Quantification: Malonyl-CoA levels are quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of malonyl-CoA is normalized to the tissue weight.

De Novo Lipogenesis (DNL) Assessment

Hepatic DNL was measured in rats after acute oral administration of PF-05175157.[2]

Methodology:

-

Isotope Administration: A stable isotope tracer, such as [14C]acetate, is administered to the animals.[2]

-

Lipid Extraction: After a defined period, the liver is harvested, and total lipids are extracted.

-

Measurement: The incorporation of the [14C] label into the lipid fraction is measured by scintillation counting.[2]

-

Data Analysis: The rate of DNL is calculated based on the amount of tracer incorporated into the lipid pool over time.

Conclusion

PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that demonstrated target engagement and modulation of lipid metabolism in both preclinical and clinical settings. While its development for type 2 diabetes was discontinued due to an unforeseen and species-specific adverse effect on platelet production, the study of PF-05175157 has provided valuable insights into the role of ACC in human physiology. The data and methodologies associated with this compound remain a significant resource for researchers in the field of metabolic diseases and drug development. Further investigation into liver-specific ACC inhibitors may mitigate the systemic side effects observed with PF-05175157.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of PF-05175157 Against Flaviviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05175157 is a potent, orally bioavailable small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2][3] Originally developed for the treatment of metabolic diseases such as diabetes, recent research has unveiled its promising broad-spectrum antiviral activity, particularly against members of the Flavivirus genus.[4][5] This technical guide provides an in-depth overview of the antiviral applications of PF-05175157, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Antiviral Action

The antiviral activity of PF-05175157 is rooted in its inhibition of the host cellular enzyme Acetyl-CoA Carboxylase (ACC).[5] Flaviviruses, including West Nile Virus (WNV), Dengue Virus (DENV), and Zika Virus (ZIKV), are known to heavily rely on the host cell's lipid metabolism for their replication and assembly.[5] ACC is a rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the synthesis of new fatty acids.

By inhibiting both isoforms of ACC (ACC1 and ACC2), PF-05175157 disrupts the de novo fatty acid biosynthesis pathway.[1][2] This disruption limits the availability of essential lipids required by the viruses to form their replication complexes and assemble new viral particles, thereby impeding viral multiplication.[5]

Quantitative Data

The following tables summarize the available quantitative data for PF-05175157, including its inhibitory activity against ACC enzymes and its antiviral efficacy.

Table 1: In Vitro Inhibitory Activity of PF-05175157 against Acetyl-CoA Carboxylase (ACC)

| Target Enzyme | Species | IC50 (nM) |

| ACC1 | Human | 27.0 |

| ACC2 | Human | 33.0 |

| ACC1 | Rat | 23.5 |

| ACC2 | Rat | 50.4 |

Data sourced from MedChemExpress and Selleck Chemicals.[1]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of PF-05175157

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| West Nile Virus (WNV) | Vero | Inhibition observed | Data not available | Data not available |

| Dengue Virus (DENV) | Vero | Inhibition observed | Data not available | Data not available |

| Zika Virus (ZIKV) | Vero | Inhibition observed | Data not available | Data not available |

While studies have demonstrated the inhibitory effect of PF-05175157 on the multiplication of WNV, DENV, and ZIKV in cultured cells, specific EC50 and CC50 values in Vero cells were not explicitly available in the reviewed literature.[5]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol outlines a standard procedure to determine the half-maximal effective concentration (EC50) of PF-05175157 against flaviviruses.

Materials:

-

Vero cells (or other susceptible cell line)

-

West Nile Virus, Dengue Virus, or Zika Virus stock

-

PF-05175157

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Agarose or Methylcellulose

-

Crystal Violet staining solution

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a series of dilutions of PF-05175157 in DMEM.

-

Virus Dilution: Dilute the virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: When cells are confluent, aspirate the growth medium and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of PF-05175157 diluted in an overlay medium (e.g., DMEM with 2% FBS and 0.8% methylcellulose). Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).

-

Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of PF-05175157.

Materials:

-

Vero cells

-

PF-05175157

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at an appropriate density. Incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of PF-05175157 in culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Antiviral Efficacy: West Nile Virus Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of PF-05175157 in a mouse model of WNV infection.

Materials:

-

C57BL/6 mice (or other susceptible strain)

-

West Nile Virus (e.g., NY99 strain)

-

PF-05175157

-

Vehicle control (e.g., appropriate solvent for PF-05175157)

-

Equipment for subcutaneous injection and oral gavage

-

Materials for blood and tissue collection

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, PF-05175157 treated).

-

Dosing: Administer PF-05175157 or vehicle to the respective groups via oral gavage. A typical dosage might be 20 mg/kg, administered twice daily.

-

Infection: Infect the mice with a sublethal dose of WNV via subcutaneous injection (e.g., in the footpad).

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, paralysis) and mortality for a specified period (e.g., 21 days).

-

Viral Load Determination: At specific time points post-infection, collect blood and tissues (e.g., spleen, brain, kidney) to determine the viral load using techniques such as quantitative real-time PCR (qRT-PCR) or plaque assay.

-

Data Analysis: Compare the survival rates, clinical scores, and viral loads between the PF-05175157-treated and vehicle control groups to assess the in vivo antiviral efficacy.

Visualizations

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for PF-05175157 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05175157 is a potent, orally bioavailable small molecule inhibitor of Acetyl-CoA Carboxylase (ACC) 1 and 2.[1] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA.[2][3] By inhibiting both ACC isoforms, PF-05175157 effectively blocks fatty acid synthesis and can modulate cellular metabolism.[3][4] These characteristics make it a valuable tool for investigating the role of fatty acid metabolism in various physiological and pathological processes, including metabolic diseases, oncology, and infectious diseases.[2][5][6] This document provides detailed information on the solubility of PF-05175157 and protocols for its preparation for use in in vitro assays.

Data Presentation: Solubility and Inhibitory Concentrations

A clear understanding of the solubility and potency of PF-05175157 is crucial for accurate and reproducible experimental design. The following tables summarize key quantitative data for this compound.

Table 1: Solubility of PF-05175157

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 20.27 - 30 | 50 - 73.98 | Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7][8] |

| Ethanol | 8.11 | 20 |

Note: The molecular weight of PF-05175157 is 405.49 g/mol .[7]

Table 2: In Vitro Inhibitory Activity of PF-05175157

| Target | Species | IC₅₀ (nM) | EC₅₀ (nM) | Assay Conditions |

| ACC1 | Human | 27.0[4][7][8][9] | Cell-free assay | |

| ACC2 | Human | 33.0[4][7][8][9] | Cell-free assay | |

| ACC1 | Rat | 23.5[4][7][8][9] | Cell-free assay | |

| ACC2 | Rat | 50.4[4][7][8][9] | Cell-free assay | |

| Malonyl-CoA formation | Rat | 30 | In rat hepatocytes[7][8] | |

| [¹⁴C]acetate incorporation into lipids | Rat | 326 | In rats[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of PF-05175157 in DMSO.

Materials:

-

PF-05175157 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of PF-05175157 needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.050 mol/L * 0.001 L * 405.49 g/mol * 1000 mg/g = 20.27 mg

-

Weigh the compound: Carefully weigh out 20.27 mg of PF-05175157 powder and place it into a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the PF-05175157 powder.

-

Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied.[7] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium.

Materials:

-

50 mM PF-05175157 stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Determine the final desired concentrations: Decide on the range of concentrations to be tested in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentrations.

-

Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution from a 50 mM stock, you would perform a 1:5000 dilution. This can be achieved in a stepwise manner. For instance, first dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution. Then, dilute this intermediate solution 1:50 in medium to get the final 10 µM concentration.

-

-

Vehicle control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of PF-05175157 used in the assay to account for any solvent effects. For example, if the highest concentration of PF-05175157 results in a final DMSO concentration of 0.1%, all wells, including the vehicle control, should contain 0.1% DMSO.

-

Treatment of cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of PF-05175157 or the vehicle control.

-

Incubation: Incubate the cells for the desired period as determined by your experimental design. One study describes a 5-hour incubation period for rat hepatocytes.[8]

Mandatory Visualizations

Caption: Experimental workflow for preparing PF-05175157.

Caption: Inhibition of the De Novo Lipogenesis Pathway by PF-05175157.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. medkoo.com [medkoo.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PF-05175157 - Immunomart [immunomart.com]

Application Notes and Protocols for PF-05175157

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05175157 is a potent, orally bioavailable inhibitor of Acetyl-CoA Carboxylase (ACC), with inhibitory activity against both ACC1 and ACC2 isoforms.[1][2] It demonstrates IC50 values of 27.0 nM and 33.0 nM for human ACC1 and ACC2, respectively, and 23.5 nM and 50.4 nM for rat ACC1 and ACC2, respectively.[1][2][3] By inhibiting ACC, PF-05175157 blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis, and consequently enhances fatty acid oxidation.[1] These characteristics make it a valuable tool for research in metabolic diseases such as type 2 diabetes and for studying the role of fatty acid metabolism in various physiological and pathological processes.[4][5]

Data Presentation: Solubility of PF-05175157

The solubility of PF-05175157 in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data. It is important to note that using freshly opened, anhydrous solvents is recommended, as the presence of moisture can significantly impact solubility, particularly for DMSO.[3][6] For challenging dissolutions, gentle warming and sonication can be employed to facilitate the process.[1][6]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 30 | 73.98 | Hygroscopic; use newly opened solvent. Ultrasonic and warming may be needed.[3][6] |

| 25 | - | ||

| 20.27 | 50 | ||

| 20.0 | 49.38 | ||

| Ethanol | 25 | - | |

| 8.11 | 20 | ||

| DMF | 25 | - | |

| Water | Insoluble | Insoluble |

Molecular Weight of PF-05175157: 405.49 g/mol [7]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of PF-05175157 for subsequent dilution to working concentrations.

Materials:

-

PF-05175157 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of PF-05175157 powder using a calibrated analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the PF-05175157 powder to achieve the desired stock concentration (e.g., 10 mM, 30 mg/mL).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.[6]

-

Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[6]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

-

Store the aliquots at -20°C or -80°C for long-term stability. At -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.[6]

-

Stock Solution Preparation Table (for a 10 mM stock):

| Desired Volume | Mass of PF-05175157 | Volume of DMSO |

| 1 mL | 4.05 mg | 1 mL |

| 5 mL | 20.27 mg | 5 mL |

| 10 mL | 40.55 mg | 10 mL |

Preparation of In Vitro Working Solutions

Objective: To dilute the high-concentration stock solution to the final working concentration for cell-based assays.

Materials:

-

PF-05175157 stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

Protocol:

-

Thawing the Stock: Thaw a single aliquot of the PF-05175157 stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Application: Add the final working solution to the cell cultures as per the experimental design.

Preparation of In Vivo Formulations

Objective: To prepare a formulation of PF-05175157 suitable for oral administration in animal models.

Materials:

-

PF-05175157 powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn oil

-

20% SBE-β-CD in Saline

-

Sterile tubes

-

Vortex mixer

Protocol 1: Aqueous Formulation

This protocol yields a clear solution with a solubility of ≥ 1 mg/mL.[6]

-

Prepare a 10 mg/mL stock solution of PF-05175157 in DMSO.

-

In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

-

10% DMSO (from the 10 mg/mL stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the final solution until it is clear and homogenous.

Protocol 2: SBE-β-CD Formulation

This formulation also provides a clear solution with a solubility of ≥ 1 mg/mL.[6]

-

Prepare a 10 mg/mL stock solution of PF-05175157 in DMSO.

-

Add 10% of the DMSO stock solution to 90% of a 20% SBE-β-CD in Saline solution.

-

Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Suspension

This protocol results in a solution with a solubility of ≥ 1 mg/mL.[6]

-

Prepare a 10 mg/mL stock solution of PF-05175157 in DMSO.

-

Add 10% of the DMSO stock solution to 90% corn oil.

-

Mix evenly to form a homogenous suspension.

Visualization of Pathways and Workflows

Signaling Pathway of PF-05175157 Action

Caption: Mechanism of action of PF-05175157.

Experimental Workflow for In Vitro Studies

Caption: General workflow for in vitro experiments.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

Application Notes and Protocols for In Vivo Formulation of PF-05175157 in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PF-05175157 is a potent, orally bioavailable, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), with inhibitory activity against both human and rat isoforms ACC1 and ACC2[1][2]. As a key regulator of fatty acid synthesis and oxidation, ACC is a therapeutic target for metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease[3]. Due to its low aqueous solubility, developing an appropriate formulation is critical for achieving desired exposure levels in preclinical animal studies[4][5]. These application notes provide detailed protocols for the in vivo formulation of PF-05175157 for oral administration in animal models, along with relevant physicochemical data and a description of its mechanism of action.

Physicochemical Properties of PF-05175157

A summary of the key physicochemical properties of PF-05175157 is presented in the table below. Understanding these properties is essential for selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Weight | 405.49 g/mol | [2][6] |

| Molecular Formula | C23H27N5O2 | [6][7] |

| Water Solubility | 0.0529 mg/mL (Predicted) | [4] |

| Solubility in DMSO | ≥ 30 mg/mL | [2] |

| Solubility in Ethanol | 8.11 mg/mL (20 mM) | |

| logP | 2.24 (Predicted) | [4] |

Experimental Protocols for In Vivo Oral Formulation

For poorly soluble compounds like PF-05175157, co-solvent and surfactant-based systems are commonly employed to enhance solubility and bioavailability for oral administration in animal studies[5][8]. Below are two established protocols.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to achieve a clear solution suitable for oral gavage.

Materials:

-

PF-05175157 powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl) or sterile water (ddH2O)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

Procedure:

-

Prepare Stock Solution: Accurately weigh the required amount of PF-05175157 and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 30 mg/mL)[1][2]. Ensure the DMSO is fresh, as moisture can reduce the solubility of the compound[2].

-

Add Co-solvent: In a sterile tube, add the required volume of the PF-05175157 DMSO stock solution. To this, add PEG300. For example, to prepare a 1 mg/mL final solution, add 100 µL of a 10 mg/mL DMSO stock to 400 µL of PEG300[1]. Mix thoroughly until a clear solution is obtained.

-

Add Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80 and mix until the solution is homogeneous and clear[1].

-

Final Dilution: Add saline or ddH2O to reach the final desired volume. For the 1 mL example, add 450 µL of saline[1]. The final composition of this vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Administration: The final formulation should be a clear solution and administered immediately after preparation for optimal results[2].

Formulation Composition (Example for 1 mg/mL):

| Component | Percentage of Final Volume | Volume for 1 mL |

| PF-05175157 in DMSO (10 mg/mL) | 10% | 100 µL |

| PEG300 | 40% | 400 µL |

| Tween-80 | 5% | 50 µL |

| Saline | 45% | 450 µL |

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a cyclodextrin, specifically sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form an inclusion complex with PF-05175157, thereby increasing its aqueous solubility.

Materials:

-

PF-05175157 powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

Procedure:

-

Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare Stock Solution: Dissolve PF-05175157 in DMSO to create a stock solution (e.g., 10 mg/mL)[1].

-

Formulation Preparation: To prepare a 1 mg/mL final solution, add 100 µL of the 10 mg/mL PF-05175157 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution[1].

-

Mixing: Mix the solution thoroughly until it becomes clear.

-

Administration: Administer the formulation immediately after preparation.

Formulation Composition (Example for 1 mg/mL):

| Component | Percentage of Final Volume | Volume for 1 mL |

| PF-05175157 in DMSO (10 mg/mL) | 10% | 100 µL |

| 20% SBE-β-CD in Saline | 90% | 900 µL |

In Vivo Pharmacokinetics and Efficacy

PF-05175157 has demonstrated good oral bioavailability in preclinical species. Oral administration of 3 mg/kg to rats and dogs resulted in a bioavailability of 40% and 54%, respectively[1][2]. In rats, acute oral administration of PF-05175157 led to a dose-dependent reduction in malonyl-CoA levels in both skeletal muscle and liver[1].

| Species | Dose (Oral) | Bioavailability | Reference |

| Rat | 3 mg/kg | 40% | [1][2] |

| Dog | 3 mg/kg | 54% | [1][2] |

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of De Novo Lipogenesis

PF-05175157 inhibits ACC1 and ACC2, which are critical enzymes in the de novo lipogenesis (DNL) pathway. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis[3]. By inhibiting ACC, PF-05175157 reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

Caption: Mechanism of action of PF-05175157 in the de novo lipogenesis pathway.

Experimental Workflow for In Vivo Formulation and Study

The following diagram outlines the typical workflow for preparing the PF-05175157 formulation and conducting an in vivo animal study.

Caption: Experimental workflow for the in vivo formulation and study of PF-05175157.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-05175157, a Potent Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05175157 is a potent, broad-spectrum small molecule inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2][3][4] ACC enzymes catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical rate-limiting step in the de novo lipogenesis (DNL) pathway.[5] By inhibiting ACC, PF-05175157 effectively reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[6] These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of PF-05175157 on de novo lipogenesis, along with its mechanism of action and relevant quantitative data.

Introduction

Acetyl-CoA carboxylase (ACC) is a key regulatory enzyme in lipid metabolism. The cytosolic isoform, ACC1, provides malonyl-CoA for the synthesis of fatty acids, while the mitochondrial isoform, ACC2, regulates fatty acid oxidation through the inhibition of carnitine palmitoyltransferase 1 (CPT1). Dysregulation of ACC activity is implicated in various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[7] PF-05175157 has been investigated in clinical trials for the treatment of conditions such as type 2 diabetes mellitus and acne vulgaris.[8] This document outlines a robust cell-based assay to quantify the inhibitory effect of PF-05175157 on de novo lipogenesis.

Mechanism of Action

PF-05175157 exerts its biological effects by inhibiting the enzymatic activity of both ACC1 and ACC2. This inhibition reduces the intracellular pool of malonyl-CoA. A reduction in cytosolic malonyl-CoA directly limits the substrate for fatty acid synthase (FASN), thereby decreasing the synthesis of new fatty acids. Concurrently, a decrease in mitochondrial malonyl-CoA disinhibits CPT1, leading to increased transport of fatty acids into the mitochondria for β-oxidation.

Data Presentation

The inhibitory potency of PF-05175157 has been characterized across different species and ACC isoforms. The following table summarizes key quantitative data from in vitro and cell-based assays.

| Parameter | Species | Isoform | Value | Reference |

| IC₅₀ | Human | ACC1 | 27.0 ± 2.7 nM | [1] |

| Human | ACC2 | 33.0 ± 4.1 nM | [1] | |

| Rat | ACC1 | 23.5 ± 1.1 nM | [1] | |

| Rat | ACC2 | 50.4 ± 2.6 nM | [1] | |

| EC₅₀ | Rat (Hepatocytes) | - | 30 nM (Malonyl-CoA formation) | [1][9] |

| Rat (Hepatocytes) | - | 326 nM ([¹⁴C]acetate incorporation) | [1] |

Experimental Protocols

Cell-Based Assay for Inhibition of De Novo Lipogenesis using [¹⁴C]-Acetate Incorporation

This protocol describes a method to measure the inhibition of de novo fatty acid synthesis in a cellular context by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Materials:

-

PF-05175157 (stored at -20°C or -80°C)[1]

-

Hepatocytes (e.g., primary rat hepatocytes or HepG2 cell line)

-

Cell culture medium (e.g., Minimum Essential Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

[¹⁴C]-Acetic Acid, Sodium Salt

-

Dimethyl Sulfoxide (DMSO)

-

96-well tissue culture plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Cell Seeding:

-

Culture hepatocytes in appropriate medium supplemented with FBS and antibiotics.

-

Seed cells into a 96-well tissue culture plate at a suitable density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of PF-05175157 in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

-

Treatment:

-

Aspirate the culture medium from the wells.

-

Add the medium containing the different concentrations of PF-05175157 or vehicle (DMSO) control to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 5 hours) at 37°C in a humidified incubator with 5% CO₂.[9]

-

-

Radiolabeling:

-

Following the incubation with the compound, add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable method (e.g., addition of a hexane/isopropanol mixture).

-

-

Quantification:

-

Transfer the lipid-containing organic phase to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of PF-05175157 relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using a suitable non-linear regression model.

-

Logical Relationships in Assay Design

The design of this cell-based assay is based on a clear logical progression from the molecular target to the measured biological endpoint.

Conclusion

PF-05175157 is a valuable research tool for studying the role of ACC and de novo lipogenesis in various physiological and pathological processes. The provided cell-based assay protocol offers a reliable method for quantifying the inhibitory activity of PF-05175157 and similar compounds, aiding in drug discovery and development efforts targeting metabolic diseases.

References

- 1. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl Co-A Carboxylase Inhibition Halts Hyperglycemia Induced Upregulation of De Novo Lipogenesis in Podocytes and Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting acetyl-CoA carboxylases for the treatment of MASLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De Novo lipogenesis inhibitors: as the other innovative agents for therapy of metabolic diseases (obesity, NAFLD/NASH, CVD) - MedCrave online [medcraveonline.com]

- 9. selleckchem.com [selleckchem.com]

Topic: Determining the Effective Concentration of PF-05175157 in Cell Culture

An Application Note and Protocol for Researchers

Introduction

PF-05175157 is a potent, small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2][3] ACC is the rate-limiting enzyme in the de novo lipogenesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[4] Malonyl-CoA is a critical building block for the synthesis of fatty acids. By inhibiting ACC, PF-05175157 effectively reduces the production of malonyl-CoA, thereby suppressing fatty acid synthesis.[1][2] Given the central role of ACC in cellular metabolism, its dysregulation is implicated in various diseases, including metabolic disorders and cancer.[4][5]

Determining the precise effective concentration of PF-05175157 is crucial for obtaining meaningful and reproducible results in cell culture experiments. This document provides a comprehensive guide for researchers, outlining detailed protocols for establishing the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) through cell viability assays, target engagement confirmation, and analysis of downstream metabolic effects.

Mechanism of Action: Inhibition of De Novo Lipogenesis

PF-05175157 exerts its biological effect by directly inhibiting the enzymatic activity of ACC1 and ACC2. This blockade prevents the conversion of acetyl-CoA to malonyl-CoA, a foundational step for fatty acid synthesis. The resulting depletion of the malonyl-CoA pool leads to a reduction in the cell's ability to produce new fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule synthesis.

Caption: PF-05175157 inhibits ACC, blocking the production of malonyl-CoA.

Experimental and Logical Workflow

A systematic approach is required to accurately determine the effective concentration. The workflow begins with a broad dose-response screening to assess cytotoxicity, followed by specific assays to confirm on-target activity at non-toxic concentrations.

Caption: Experimental workflow for determining the effective concentration of PF-05175157.

Data Summary

Published data provides a starting point for designing dose-response experiments. The potency of PF-05175157 has been characterized in enzymatic and cell-based assays.

Table 1: Reported In Vitro Potency of PF-05175157

| Target/Assay | System | Potency (IC50/EC50) | Reference |

| Human ACC1 | Cell-free enzymatic assay | 27.0 nM | [1][2] |

| Human ACC2 | Cell-free enzymatic assay | 33.0 nM | [1][2] |

| Rat ACC1 | Cell-free enzymatic assay | 23.5 nM | [1][2] |

| Rat ACC2 | Cell-free enzymatic assay | 50.4 nM | [1][2] |

| Malonyl-CoA Formation | Primary Rat Hepatocytes | 30 nM | [1][2] |

| [¹⁴C]Acetate Incorporation into Lipids | Cell-based assay | 326 nM | [1] |

| Cell Viability (Cytotoxicity) | T47D Breast Cancer Cells (72h) | ~2.3 µM (0.95 µg/mL) | [4] |

| Cell Viability (Cytotoxicity) | BT549 Breast Cancer Cells (72h) | ~187 µM (76 µg/mL) | [4] |

Note: µg/mL values were converted to molarity using a molecular weight of 405.49 g/mol .

Experimental Protocols

Cell Culture and Treatment

-

Cell Selection : Choose a cell line appropriate for the research question. Many cancer cell lines exhibit high rates of de novo lipogenesis and are sensitive to ACC inhibition.[4]

-

Culture Conditions : Maintain cells in the recommended growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

-

Seeding Density : Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for metabolomics) at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. A typical density for a 96-well plate is 5,000–10,000 cells/well.

-

Compound Preparation : Prepare a 10 mM stock solution of PF-05175157 in DMSO. Store aliquots at -80°C to avoid freeze-thaw cycles.[1]

-

Dose-Response Treatment : Perform serial dilutions of the PF-05175157 stock in complete growth medium to create a range of concentrations. A broad starting range could be 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (typically ≤ 0.1%).

Protocol 1: Cell Viability (IC50) Determination using MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

-

Treatment : After cells have adhered (24 hours post-seeding), replace the medium with medium containing the serially diluted PF-05175157 or vehicle control.

-

Incubation : Incubate plates for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation : Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Normalize the data to the vehicle control (100% viability) and plot the percent viability against the log of the PF-05175157 concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[8]

Protocol 2: Target Engagement (EC50) by Measuring Malonyl-CoA